molecular formula C16H22N4O3S B044566 Cafenstrole CAS No. 125306-83-4

Cafenstrole

Cat. No. B044566
M. Wt: 350.4 g/mol
InChI Key: HFEJHAAIJZXXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds with the CaFe component, like CaFe2As2 and CaFe2O4, has been achieved through various methods including solid-state reaction techniques and co-precipitation methods. For instance, CaFe2As2 crystals show a first-order phase transition at 171 K, indicating a complex synthesis process involving delicate temperature controls (Ronning et al., 2008). Similarly, CaFe2O4 has been synthesized using a facile method that leads to photocatalytic degradation capabilities under visible light (Charles et al., 2019).

Molecular Structure Analysis

The molecular structure of CaFe-containing compounds reveals diverse crystalline forms. For example, CaFe2O4 nanoparticles exhibit an orthorhombic crystalline structure, highlighting the importance of synthesis methods on the microstructure and magnetic properties (Sulaiman et al., 2018). The structural details are critical for understanding the material's properties and potential applications.

Chemical Reactions and Properties

Compounds like CaFe2As2 and CaFe4As3 demonstrate unique chemical reactions and properties, such as magnetic transitions associated with spin density waves and the formation of new phases at high temperatures, respectively (Yi et al., 2011). These properties are pivotal for exploring the compounds' applications in various fields, including electronics and catalysis.

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability, electrical resistivity, and magnetic susceptibility, offer insights into their potential technological applications. For instance, the thermal stability study of CaFe4As3 indicates its decomposition into other phases at specific temperatures, affecting its applicability in materials science (Yi et al., 2011).

Chemical Properties Analysis

The chemical properties, including photocatalytic degradation capabilities under visible light of CaFe2O4, suggest potential environmental applications, such as the treatment of polluting effluents (Charles et al., 2019). Understanding these properties is crucial for harnessing the compounds' full potential in various applications.

Scientific Research Applications

  • Inhibition of Fatty Acid Biosynthesis : Cafenstrole acts as a specific inhibitor of the microsomal elongase enzyme involved in the biosynthesis of very-long-chain fatty acids (VLCFAs) (Takahashi et al., 2001).

  • Effect on Plant Growth : It inhibits the growth of rice seedlings emerging from the top soil layer, but has minimal effect when the seedlings emerge from deeper soil layers (Takahashi et al., 2000).

  • Bioavailability in Soil : The highest bioavailable concentration of 14C-cafenstrole was found at 60% soil moisture, while the lowest occurred at 50% soil moisture for soil-applied alone or in combination (Jung et al., 2015).

  • Chemical Analysis : A method was developed for determining cafenstrole and its metabolite in brown rice grains and rice straw using high-performance liquid chromatography (Abd El-Aty et al., 2008).

  • Complex Compound Formation : Catena-poly((N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide-N1)silver(I)) is a complex compound containing cafenstrole ligand and silver (Park et al., 2016).

  • Herbicidal Activity : Some synthesized selenium-containing compounds showed better herbicidal activity and selectivity between weed and rice than Cafenstrole (Ma et al., 2006).

properties

IUPAC Name

N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-6-19(7-2)16(21)20-10-17-15(18-20)24(22,23)14-12(4)8-11(3)9-13(14)5/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEJHAAIJZXXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1C=NC(=N1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057949
Record name Cafenstrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cafenstrole

CAS RN

125306-83-4
Record name Cafenstrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125306-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cafenstrole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125306834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cafenstrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-carboxamide, N,N-diethyl-3-[(2,4,6-trimethylphenyl)sulfonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAFENSTROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II8JP4LY7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cafenstrole
Reactant of Route 2
Reactant of Route 2
Cafenstrole
Reactant of Route 3
Reactant of Route 3
Cafenstrole
Reactant of Route 4
Reactant of Route 4
Cafenstrole

Citations

For This Compound
519
Citations
DW Jung, DH Jeong, HS Lee - Environmental Pollution, 2023 - Elsevier
… Furthermore, to confirm their ERα antagonistic mechanism, we sought to determine whether bitertanol, cafenstrole, and tebufenpyrad inhibit activation of ERα in the cytoplasm. …
Number of citations: 3 www.sciencedirect.com
G Kang, J Kim, H Park, TH Kim - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
The title compound (systematic name: N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide), C16H22N4O3S, is a triazole herbicide. The dihedral angle between the planes of …
Number of citations: 1 scripts.iucr.org
H Takahashi, A Ohki, M Kanzaki, A Tanaka… - … für Naturforschung C, 2001 - degruyter.com
… The rice herbicide cafenstrole and its analogs inhibited the … of cafenstrole at the molecular level is not completely clarified by the present study, it is con cluded that cafenstrole acts as a …
Number of citations: 24 www.degruyter.com
AM Abd El‐Aty, GW Lee, MIR Mamun… - Biomedical …, 2008 - Wiley Online Library
The present work reports the extraction and clean‐up procedures, as well as the chromatographic conditions developed, for the determination of cafenstrole and its metabolite (CHM‐03…
高橋秀典, 小林勝一郎, 沈利星 - 雑草研究, 2000 - jlc.jst.go.jp
… when cafenstrole was applied into flooding water under water … cafenstrole was applied into flooding water under water leakage conditions. After soil-mix application with cafenstrole, the …
Number of citations: 7 jlc.jst.go.jp
Y Ma, R Liu, X Gong, Z Li, Q Huang… - Journal of agricultural …, 2006 - ACS Publications
… Based on the carbamoyl triazole herbicide Cafenstrole, 12 novel selenium-containing … which indicated a higher selectivity between weed and rice than that shown by Cafenstrole. …
Number of citations: 66 pubs.acs.org
JS Lim, SH Lim, DS Kim - THE 4th TROPICAL WEED SCIENCE …, 2013 - researchgate.net
… as mefenacet, pretilachlor, fentrazamide, cafenstrole, oxadiargyl, and oxaziclomefone at a … and the minimum GR80 value was lowest for cafenstrole, 2.05, and greatest for mefenacet, …
Number of citations: 3 www.researchgate.net
SC Jung, YI Kuk, SA Senseman, HG Ahn… - … of Nanoscience and …, 2015 - ingentaconnect.com
… effects of soil moisture on the bioactivity of cafenstrole, pretilachlor, benfuresate, oxyfluorfen and … showed strong linear relationships for both cafenstrole and pretilachlor, with r2 values of …
Number of citations: 4 www.ingentaconnect.com
SJ Lim, Y Sunohara, H Matsumoto - Journal of pesticide science, 2007 - jstage.jst.go.jp
… trazamide was more similar to that treated with cafenstrole (an inhibitor of fatty acid elongation… by fentrazamide was comparable to that by cafenstrole, but inhibition by fentrazamide was …
Number of citations: 35 www.jstage.jst.go.jp
S Serrato, B Read - 2019
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.